molecular formula C13H12N2O3S B13354100 [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 807388-77-8

[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B13354100
CAS No.: 807388-77-8
M. Wt: 276.31 g/mol
InChI Key: KAEMDDLYZHCBHH-UHFFFAOYSA-N
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Description

2-Oxo-2-(1H-pyrrol-2-yl)ethyl 2-(methylthio)nicotinate is a complex organic compound that features a pyrrole ring and a nicotinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(1H-pyrrol-2-yl)ethyl 2-(methylthio)nicotinate typically involves the condensation of 2-(methylthio)nicotinic acid with 2-(1H-pyrrol-2-yl)ethanone. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction mixture is then refluxed in an appropriate solvent like dichloromethane or toluene to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(1H-pyrrol-2-yl)ethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrole ring positions, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted pyrrole and nicotinate derivatives.

Scientific Research Applications

2-Oxo-2-(1H-pyrrol-2-yl)ethyl 2-(methylthio)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(1H-pyrrol-2-yl)ethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrole ring structure and exhibit similar biological activities.

    Indole derivatives: Contain a bicyclic ring system similar to the pyrrole ring and are known for their diverse biological activities.

    Imidazole derivatives: Feature a five-membered ring with nitrogen atoms, similar to the pyrrole ring, and are widely used in medicinal chemistry.

Uniqueness

2-Oxo-2-(1H-pyrrol-2-yl)ethyl 2-(methylthio)nicotinate is unique due to its combination of a pyrrole ring with a nicotinate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

807388-77-8

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C13H12N2O3S/c1-19-12-9(4-2-7-15-12)13(17)18-8-11(16)10-5-3-6-14-10/h2-7,14H,8H2,1H3

InChI Key

KAEMDDLYZHCBHH-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CC=CN2

solubility

9.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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